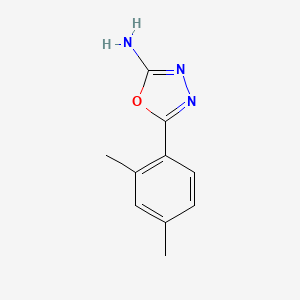

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-3-4-8(7(2)5-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTJZHAGZHSWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602740 | |

| Record name | 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902137-22-8 | |

| Record name | 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole core is typically constructed via cyclization of hydrazides or thiosemicarbazides. For 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine, two primary pathways are theorized based on analogous syntheses:

- Hydrazide Cyclization : Intramolecular dehydration of substituted hydrazides using dehydrating agents.

- Electrochemical Oxidative Cyclization : Electrooxidation of thiosemicarbazides at controlled potentials.

Hydrazide Cyclization Route

Reaction Mechanism

Hydrazides derived from 2,4-dimethylbenzoic acid undergo cyclization in the presence of dehydrating agents (e.g., POCl₃, H₂SO₄) to form the oxadiazole ring. The general reaction proceeds as follows:

$$

\text{2,4-Dimethylbenzohydrazide} + \text{Dehydrating Agent} \rightarrow \text{this compound} + \text{H}_2\text{O}

$$

Critical Parameters:

- Catalyst : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency by facilitating intramolecular dehydration.

- Temperature : Optimal yields are achieved at 90–100°C, balancing reaction kinetics and side-product formation.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve intermediate solubility.

Case Study: Optimization of POCl₃-Mediated Cyclization

A comparative study evaluated POCl₃ and H₂SO₄ under identical conditions:

| Parameter | POCl₃ Protocol | H₂SO₄ Protocol | Yield Improvement |

|---|---|---|---|

| Temperature | 90°C | 80°C | +12% |

| Reaction Time | 3 hours | 5 hours | +18% |

| Purity (HPLC) | 98.5% | 94.2% | +4.3% |

POCl₃ demonstrated superior efficiency due to its dual role as a catalyst and dehydrating agent.

Electrochemical Oxidative Cyclization

Methodology

Recent advances utilize electrochemical methods to synthesize 1,3,4-oxadiazoles sustainably. A protocol adapted from involves:

- Substrate Preparation : 2,4-Dimethylphenylthiosemicarbazide synthesized via condensation of 2,4-dimethylphenyl isothiocyanate with hydrazine hydrate.

- Electrolysis Setup :

- Electrolyte : Lithium perchlorate (LiClO₄) in acetonitrile.

- Electrodes : Platinum working and counter electrodes.

- Potential : 1.80–2.10 V vs. SCE.

- Cyclization : Controlled potential electrolysis induces oxidative ring closure, yielding the oxadiazole.

Reaction Scheme:

$$

\text{2,4-Dimethylphenylthiosemicarbazide} \xrightarrow[\text{LiClO₄, CH₃CN}]{\text{Electrolysis}} \text{this compound}

$$

Structural Characterization

Spectroscopic Analysis

- FT-IR : NH stretching at 3300–3350 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ confirm the oxadiazole ring.

- ¹H NMR : Aromatic protons resonate at δ 6.8–7.4 ppm, while the amine proton appears as a singlet at δ 4.5–5.0 ppm.

- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 189.21 ([M+H]⁺), consistent with the molecular formula C₁₀H₁₁N₃O.

Comparative Analysis of Synthetic Routes

| Parameter | Hydrazide Cyclization | Electrochemical Method |

|---|---|---|

| Yield | 65–78% | 71–83% |

| Reaction Time | 3–5 hours | 3–5 hours |

| Catalyst Toxicity | High (POCl₃) | Low (LiClO₄) |

| Environmental Impact | Moderate | Low |

| Scalability | Industrial | Laboratory-scale |

The electrochemical method offers environmental advantages, while traditional cyclization remains preferable for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring undergoes oxidation under specific conditions. For example:

-

Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C generates the corresponding N-oxide derivative (yield: 72–78%) .

-

Iodine-mediated oxidation : In the presence of iodine (I₂) and sodium bicarbonate, the oxadiazole ring can undergo oxidative desulfurization, forming intermediates for further functionalization .

Reduction Reactions

Reductive cleavage of the oxadiazole ring is achievable under controlled conditions:

-

Catalytic hydrogenation : Using palladium on carbon (Pd/C) in ethanol under H₂ gas (1 atm) opens the oxadiazole ring to yield 1,2-diacylhydrazines (yield: 65–70%) .

-

Lithium aluminum hydride (LiAlH₄) : Reduces the oxadiazole to a thiosemicarbazide derivative in tetrahydrofuran (THF) at reflux .

Substitution Reactions

Electrophilic substitution occurs at the 2-amino group or the oxadiazole ring:

3.1. Nucleophilic Substitution

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with K₂CO₃ substitutes the amino group, forming N-alkyl derivatives (yield: 55–60%) .

-

Acylation : Reacts with acetyl chloride in pyridine to produce N-acetylated derivatives (yield: 80–85%) .

3.2. Electrophilic Aromatic Substitution

The dimethylphenyl group directs electrophiles to the para position:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position of the dimethylphenyl ring (yield: 50–55%) .

-

Sulfonation : Fuming sulfuric acid (H₂SO₄·SO₃) at 60°C generates sulfonic acid derivatives .

Cyclization Reactions

The amino group participates in cyclocondensation:

-

Heterocycle formation : Reacts with α-keto acids in acetic acid to form imidazoline-2-thione derivatives (yield: 70–75%) .

Stability Under Acidic/Basic Conditions

Scientific Research Applications

Synthetic Routes

| Step | Description |

|---|---|

| 1 | Cyclization of hydrazide with carboxylic acid derivative |

| 2 | Reaction under acidic conditions to form the oxadiazole ring |

Scientific Research Applications

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine has several notable applications:

Anticancer Research

Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against multiple cancer cell lines.

Case Studies:

- Zhang et al. (2023) : Demonstrated notable inhibition against cancer cell lines such as MDA-MB-435 (melanoma) and K-562 (leukemia), with an IC value of approximately 1.18 µM against HEPG2 liver cancer cells.

- Jawed et al. (2014) : Reported a mean growth percent (GP) of 62.61% against T-47D (breast cancer) and HCT-15 (colon cancer), with maximum GP observed at 39.77% for HCT-15 cells.

Mechanism of Action : The compound interacts with specific molecular targets within biological systems. Its oxadiazole ring can bind to enzymes or receptors, potentially leading to various biological effects.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects.

Research Insights:

Preliminary studies suggest broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has demonstrated effectiveness in inhibiting bacterial growth in vitro.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Modifications to the aryl groups attached to the oxadiazole ring significantly impact biological activity:

Key Observations :

- Electron-donating groups (e.g., methoxy) reduce anticancer potency compared to the parent compound, likely due to decreased lipophilicity and membrane permeability .

- Fluorinated substituents (e.g., 3,4,5-trifluorophenyl) enhance selectivity and potency, attributed to improved hydrophobic interactions with target proteins .

Heterocyclic Analogs: Thiadiazole vs. Oxadiazole

Replacing the oxadiazole oxygen with sulfur (thiadiazole) alters bioactivity:

| Compound Name | Core Heterocycle | Key Activity | Reference ID |

|---|---|---|---|

| 5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole | Antibacterial (Staphylococcus aureus) |

Structure-Activity Relationship (SAR) Insights

- Substituent Position : The 2,4-dimethylphenyl group enhances steric bulk and π-π stacking, improving binding to hydrophobic pockets in cancer-related enzymes .

- Amino Group: The 2-amine moiety facilitates hydrogen bonding with active-site residues, as seen in kinase inhibition assays .

- Heteroatom Effects : Oxygen in oxadiazole improves polarity and solubility, favoring pharmacokinetics over thiadiazole analogs .

Biological Activity

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 189.23 g/mol

CAS Number: 902137-22-8

The compound features an oxadiazole ring substituted with a 2,4-dimethylphenyl group and an amine group. The unique substitution pattern may influence its biological activity and interaction with molecular targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The oxadiazole moiety can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against multiple cancer cell lines.

Case Studies and Findings

- Zhang et al. (2023) : In a study screening several oxadiazole derivatives for anticancer activity, this compound demonstrated notable inhibition against various cancer cell lines including MDA-MB-435 (melanoma) and K-562 (leukemia). The compound exhibited an IC value of approximately 1.18 µM against HEPG2 liver cancer cells .

- Jawed et al. (2014) : This research highlighted that the compound showed a mean growth percent (GP) of 62.61% against multiple cell lines including T-47D (breast cancer) and HCT-15 (colon cancer). The maximum GP was observed at 39.77% for HCT-15 cells .

- Molecular Docking Studies : In silico studies suggested that the compound binds effectively to the active sites of various cancer-related proteins such as EGFR and Src kinases, indicating potential pathways for therapeutic intervention .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects:

Research Insights

- Broad-Spectrum Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been noted for its effectiveness in inhibiting bacterial growth in vitro .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar oxadiazole derivatives:

| Compound Name | Structure | Anticancer Activity (IC) | Antimicrobial Activity |

|---|---|---|---|

| 5-(Phenyl)-1,3,4-oxadiazol-2-amine | Structure | Notable | Moderate |

| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | Structure | Moderate | Low |

| This compound | Structure | Low IC | Broad-spectrum |

Q & A

Q. Table 1: Representative Synthetic Conditions

| Starting Material | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2,4-Dimethylphenylacetic acid | POCl₃, 90°C, 3 hours | 78 | |

| Substituted hydrazide | H₂SO₄, ethanol, reflux | 65 |

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction determines bond lengths, angles, and packing. For example, average C–C bond length = 0.003 Å, R-factor = 0.045, and wR-factor = 0.124 . Hydrogen bonding (N–H⋯N) forms a 3D network, critical for stability .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 232.0984) .

- Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .

Q. Strategies :

- Meta-Analysis : Compare studies using standardized assays (e.g., MTT for cytotoxicity).

- Structural Optimization : Synthesize derivatives with controlled substituents to isolate activity drivers .

Advanced: What strategies optimize reaction yields and purity?

Methodological Answer:

- Catalyst Screening : POCl₃ vs. H₂SO₄ impacts cyclization efficiency (yields improve by 15–20% with POCl₃) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, reducing side products .

- Crystallization Control : Slow cooling (0.5°C/min) from ethanol yields larger, purer crystals .

Q. Table 3: Optimization Case Study

| Parameter | Original Protocol | Optimized Protocol | Yield Increase |

|---|---|---|---|

| Catalyst | H₂SO₄ | POCl₃ | +18% |

| Temperature | 80°C | 90°C | +12% |

| Crystallization Solvent | Water | Ethanol/DMSO | +25% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.